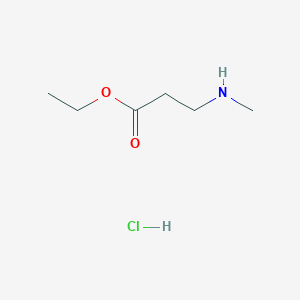

Ethyl 3-(methylamino)propanoate hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl 3-(methylamino)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-3-9-6(8)4-5-7-2;/h7H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXUHDRPAYUHPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171051-66-4 | |

| Record name | ethyl 3-(methylamino)propanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Beta Amino Ester Chemistry

Beta-amino esters are a class of organic compounds characterized by an amino group located at the β-position relative to a carbonyl group of an ester. This structural motif is a key feature of many biologically active molecules and serves as a valuable synthon in organic chemistry.

Ethyl 3-(methylamino)propanoate hydrochloride fits squarely within this chemical class, possessing the characteristic β-amino ester backbone with the addition of a methyl group on the nitrogen atom. The presence of this N-methyl group can significantly influence the compound's reactivity and the properties of its downstream products. For instance, N-methylation is a common strategy in medicinal chemistry to enhance the pharmacokinetic properties of drug candidates, such as metabolic stability and membrane permeability. researchgate.netnih.gov

The synthesis of β-amino esters is often achieved through the aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. researchgate.net In the case of ethyl 3-(methylamino)propanoate, this involves the reaction of methylamine (B109427) with ethyl acrylate (B77674). chemicalbook.com This reaction is a robust and widely utilized method for the formation of carbon-nitrogen bonds. The resulting β-amino esters are valuable precursors to β-amino acids, which are important building blocks for the synthesis of peptides with modified backbones, often leading to enhanced biological activity and resistance to enzymatic degradation. nih.gov

Retrosynthetic Analysis Perspectives for Ethyl 3 Methylamino Propanoate Hydrochloride

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For ethyl 3-(methylamino)propanoate hydrochloride, the most logical retrosynthetic disconnection involves breaking the carbon-nitrogen bond formed during the key synthetic step.

The primary disconnection point is the C-N bond between the nitrogen atom and the β-carbon of the propanoate backbone. This bond is strategically formed via an aza-Michael addition reaction. This retrosynthetic step leads to two simpler precursor molecules: ethyl acrylate (B77674) and methylamine (B109427). Both of these starting materials are readily available and inexpensive bulk chemicals, making this a highly efficient and practical synthetic route.

The subsequent formation of the hydrochloride salt is a straightforward acid-base reaction, typically achieved by treating the free base, ethyl 3-(methylamino)propanoate, with hydrochloric acid. This not only serves to purify the compound but also to convert the often-liquid and volatile free amine into a more stable and easily handleable crystalline solid.

Broad Chemical Significance in Synthetic Strategy Development

Direct Esterification Pathways and Conditions

Direct esterification represents a fundamental approach to the synthesis of this compound. This method involves the reaction of 3-(methylamino)propanoic acid with ethanol (B145695) in the presence of an acid catalyst to form the corresponding ester. The subsequent introduction of hydrochloric acid yields the final hydrochloride salt.

| Parameter | Condition | Effect | Source |

|---|---|---|---|

| Reactants | 3-(methylamino)propanoic acid and Ethanol | Forms the ethyl ester backbone. | askfilo.com |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Increases the rate of the esterification reaction. askfilo.com | askfilo.com |

| Temperature | Typically elevated (e.g., 35°C to 65°C) | Higher temperatures increase the reaction rate and yield. ceon.rs | ceon.rs |

| Molar Ratio (Alcohol/Acid) | Excess alcohol (e.g., 2.5:1 to 10:1) | Shifts equilibrium towards product formation, increasing yield. researchgate.net | researchgate.net |

| Final Step | Addition of Hydrochloric Acid (HCl) | Forms the stable hydrochloride salt. | chemicalbook.com |

Amine Functionalization Strategies and Precursor Conversion

An alternative to direct esterification is the functionalization of precursors that already contain the ethyl propanoate structure. These strategies build the methylamino group onto the molecule through various chemical reactions.

Reductive amination, also known as reductive alkylation, is a powerful method for forming amines from carbonyl compounds. wikipedia.org In the context of Ethyl 3-(methylamino)propanoate synthesis, this process would typically involve the reaction of a precursor like ethyl 3-oxopropanoate (B1240783) with methylamine (B109427). This reaction proceeds via an intermediate imine, which is then reduced in situ to the target secondary amine. byu.edumasterorganicchemistry.com

The choice of reducing agent is crucial for the success of the reaction. Several agents are effective, each with specific advantages. Sodium cyanoborohydride (NaBH₃CN) is a mild reducing agent capable of selectively reducing the imine in the presence of the carbonyl group. masterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another common and effective alternative. byu.edumasterorganicchemistry.com Catalytic hydrogenation, using hydrogen gas (H₂) and a transition metal catalyst like palladium on carbon (Pd/C), is also a widely used method. byu.edu

| Precursors | Reducing Agent | Key Features | Source |

|---|---|---|---|

| Ethyl 3-oxopropanoate, Methylamine | Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines; avoids overalkylation. masterorganicchemistry.com Can produce toxic cyanide byproducts. byu.edu | byu.edumasterorganicchemistry.com |

| Ethyl 3-oxopropanoate, Methylamine | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A common and effective alternative to NaBH₃CN. byu.edumasterorganicchemistry.com | byu.edumasterorganicchemistry.com |

| Ethyl 3-oxopropanoate, Methylamine | Hydrogen (H₂) with a metal catalyst (e.g., Pd/C) | A "green chemistry" approach, but may reduce other functional groups. wikipedia.orgbyu.edu | wikipedia.orgbyu.edu |

| Ethyl 3-oxopropanoate, Methylamine | Benzylamine-borane | An air-stable complex that promotes smooth reductive amination in good yields. byu.edu | byu.edu |

Alkylation strategies involve the formation of the carbon-nitrogen bond through nucleophilic attack. One common approach is the Michael addition of methylamine to ethyl acrylate. chemicalbook.com In this reaction, the amine acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ester. A similar synthesis of ethyl 3-(pyridin-2-ylamino) propanoate is achieved by reacting ethyl acrylate with 2-aminopyridine (B139424) using trifluoromethanesulfonic acid as a catalyst, demonstrating the utility of this approach. google.com Another pathway involves the direct N-alkylation of ethyl 3-aminopropanoate with a methylating agent, though this can sometimes lead to overalkylation. masterorganicchemistry.com

| Method | Reactants | Conditions | Yield | Source |

|---|---|---|---|---|

| Michael Addition | Ethyl Acrylate, Methylamine | Reaction in a solvent like tetrahydrofuran, often at reduced temperatures (e.g., -20°C). chemicalbook.com | A reported yield for the analogous methyl ester is 28%. chemicalbook.com | chemicalbook.com |

| Catalytic Michael Addition | Ethyl Acrylate, 2-Aminopyridine | Trifluoromethanesulfonic acid catalyst, reflux in ethanol at 120-160°C. google.com | 85% | google.com |

Syntheses can be designed to proceed via an N-protected intermediate to avoid unwanted side reactions, such as overalkylation. A common strategy involves using a protecting group like benzyl (B1604629) (Bn). For example, ethyl 3-(N-benzyl-N-methylamino)propanoate can be synthesized first. The benzyl group is then selectively removed in a final deprotection step to yield the desired secondary amine.

The most common method for benzyl group deprotection is catalytic hydrogenolysis. fishersci.co.uk This involves reacting the protected amine with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. chemicalbook.comfishersci.co.uk The reaction is typically carried out in a solvent like ethanol at room temperature and proceeds cleanly to give the deprotected amine. chemicalbook.com

| Protected Precursor | Deprotection Reagents | Solvent | Conditions | Source |

|---|---|---|---|---|

| Ethyl 3-(N-benzyl-N-methylamino)propanoate | 10% Palladium on Carbon (Pd/C), Hydrogen (H₂) | Ethanol (EtOH) | Room temperature, inert atmosphere, 48 hours. chemicalbook.com | chemicalbook.comfishersci.co.uk |

| Boc-protected amine | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) | Dichloromethane (DCM) or water | Room temperature, 2-12 hours. fishersci.co.uk | fishersci.co.uk |

Asymmetric Synthesis Approaches for Enantiomeric Control

While this compound itself is not a chiral molecule, the principles of asymmetric synthesis are crucial for producing enantiomerically pure analogues that may possess a stereocenter. Asymmetric synthesis aims to selectively create one enantiomer of a chiral compound. rsc.org

For related β-amino esters, asymmetric reductive amination of a prochiral ketone precursor is a viable strategy. wikipedia.org This can be achieved using chiral reagents prepared from borane (B79455) and chiral amino alcohols, which have shown high enantioselectivity (around 90% enantiomeric excess) in the reduction of various ketones. rsc.org Furthermore, biocatalysis, employing enzymes such as imine reductases (IREDs), has emerged as a powerful tool for the asymmetric synthesis of chiral amines due to its high stereoselectivity and environmentally friendly reaction conditions. researchgate.net These enzymes can convert an imine intermediate into a single enantiomer of the corresponding amine with excellent conversion rates and enantioselectivity. researchgate.net

Catalytic Systems in this compound Preparation

Catalysts are fundamental to many of the synthetic routes for this compound, serving to increase reaction rates and improve selectivity.

Acid Catalysts : Strong protic acids like sulfuric acid (H₂SO₄) are standard catalysts for direct esterification. askfilo.comceon.rs Lewis acids such as stannous chloride have also been shown to act as catalysts for simultaneous reduction and esterification reactions. nih.gov In amine functionalization, trifluoromethanesulfonic acid has been used to catalyze the Michael addition of amines to ethyl acrylate. google.com

Metal Catalysts : Palladium on carbon (Pd/C) is the catalyst of choice for hydrogenation reactions. chemicalbook.com It is employed in both reductive amination protocols (with H₂ as the reducing agent) and in the deprotection of benzyl-protected amines through hydrogenolysis. chemicalbook.comfishersci.co.uk

Biocatalysts : While not directly reported for the synthesis of the title compound, enzymes represent a frontier in catalytic systems. Imine reductases (IREDs) are highly effective biocatalysts for asymmetric reductive amination, offering high enantioselectivity under mild conditions. researchgate.net

| Catalyst Type | Specific Example | Application | Source |

|---|---|---|---|

| Acid Catalyst (Brønsted) | Sulfuric Acid (H₂SO₄) | Direct Esterification | askfilo.comceon.rs |

| Acid Catalyst (Brønsted) | Trifluoromethanesulfonic Acid | Michael Addition | google.com |

| Metal Catalyst | Palladium on Carbon (Pd/C) | Reductive Amination, Amine Deprotection (Hydrogenolysis) | chemicalbook.comfishersci.co.uk |

| Biocatalyst | Imine Reductases (IREDs) | Asymmetric Reductive Amination | researchgate.net |

Green Chemistry Principles in Synthetic Route Design

The traditional synthesis of β-amino esters often involves the use of volatile organic solvents and catalysts that can be harmful to the environment. The application of green chemistry principles to the synthesis of this compound aims to mitigate these issues by focusing on areas such as solvent-free reactions, the use of benign catalysts, and energy-efficient methodologies.

The core reaction for the synthesis of the free base, Ethyl 3-(methylamino)propanoate, is the aza-Michael addition of methylamine to ethyl acrylate. The subsequent hydrochloride salt formation is a standard procedure.

Reaction Scheme:

CH₃NH₂ + CH₂=CHCOOCH₂CH₃ → CH₃NHCH₂CH₂COOCH₂CH₃

CH₃NHCH₂CH₂COOCH₂CH₃ + HCl → [CH₃NH₂⁺CH₂CH₂COOCH₂CH₃]Cl⁻

Green chemistry strategies for this synthesis focus on improving the efficiency and environmental profile of the initial aza-Michael addition step.

Solvent-Free Synthesis:

A significant advancement in the green synthesis of β-amino esters is the elimination of organic solvents. Solvent-free, or neat, reaction conditions reduce waste, lower costs, and simplify purification processes. The aza-Michael addition of amines to acrylates can often be performed without a solvent, sometimes with the aid of a catalyst to improve reaction rates and selectivity. rsc.org

Acidic alumina (B75360) has been demonstrated as an effective heterogeneous catalyst for the aza-Michael mono-addition of various primary amines to ethyl acrylate under solventless conditions. researchgate.net This method offers the advantage of easy catalyst separation and potential for recycling. While specific data for methylamine is not extensively published, the results for other primary amines suggest high yields are achievable.

Table 1: Aza-Michael Mono-addition of Primary Amines to Ethyl Acrylate using Acidic Alumina under Solventless Conditions

| Primary Amine | Time (h) | Yield (%) |

| Benzylamine | 2 | 95 |

| n-Butylamine | 3 | 92 |

| Cyclohexylamine | 4 | 90 |

| Aniline | 5 | 85 |

This table is generated based on data for similar primary amines to illustrate the potential effectiveness of this method for methylamine.

Alternative Energy Sources:

Microwave irradiation and ultrasound have emerged as energy-efficient alternatives to conventional heating for promoting organic reactions. mdpi.comutrgv.edu Microwave-assisted synthesis can dramatically reduce reaction times and improve yields in Michael additions. nih.gov Similarly, ultrasound-assisted aza-Michael reactions have been successfully carried out in water, a green solvent, or even under solvent-free conditions, often without the need for a catalyst. utrgv.edu These methods enhance reaction rates through efficient energy transfer and mass transport.

Biocatalysis:

The use of enzymes as catalysts offers a highly selective and environmentally benign approach to chemical synthesis. Lipases, for instance, have been successfully employed in the aza-Michael addition of various amines to acrylate derivatives. nih.govwur.nl Lipases such as those from Pseudomonas stutzeri and Chromobacterium viscosum have shown high selectivity. wur.nl This biocatalytic approach operates under mild reaction conditions and can reduce the formation of byproducts. While the specific application of lipases for the reaction of methylamine with ethyl acrylate requires further investigation, the existing research provides a strong foundation for its feasibility.

Process Optimization and Scale-Up Methodologies

The transition from a laboratory-scale synthesis to industrial production requires careful optimization of reaction parameters and often necessitates a shift in manufacturing technology. For the synthesis of this compound, process optimization focuses on maximizing yield and purity while ensuring safety, cost-effectiveness, and sustainability.

Reaction Parameter Optimization:

Key parameters in the aza-Michael addition of methylamine to ethyl acrylate include stoichiometry, temperature, reaction time, and catalyst choice and loading.

Stoichiometry: The molar ratio of methylamine to ethyl acrylate is a critical factor. While a 1:1 stoichiometry is theoretically required, in practice, a slight excess of one reactant may be used to drive the reaction to completion. However, a large excess of the amine can lead to the formation of the double-addition product, which can be a significant impurity. rsc.org

Temperature: The reaction is typically exothermic. Controlling the temperature is crucial to prevent runaway reactions and minimize side product formation. Lower temperatures generally favor the mono-addition product.

Catalyst: While the reaction can proceed without a catalyst, various catalysts can enhance the reaction rate and selectivity. The choice of catalyst, whether a simple acid or base, a heterogeneous catalyst like acidic alumina, or an enzyme, will significantly impact the process conditions and work-up procedure. researchgate.netwur.nl

Continuous Flow Synthesis:

Continuous flow chemistry offers numerous advantages over traditional batch processing for the scale-up of reactions like the aza-Michael addition. semanticscholar.orgpatsnap.com These benefits include enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and the potential for higher yields and purity.

A typical flow chemistry setup for the synthesis of Ethyl 3-(methylamino)propanoate would involve pumping solutions of methylamine and ethyl acrylate through a T-mixer into a heated or cooled reactor coil. The residence time in the reactor can be precisely controlled to maximize the formation of the desired product. The output from the reactor can then be directly fed into a subsequent unit for in-line purification or salt formation.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Aza-Michael Additions

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio |

| Mass Transfer | Dependent on stirring efficiency | Efficient mixing |

| Safety | Higher risk with large volumes of reactants | Inherently safer with small reaction volumes |

| Scalability | Often requires re-optimization | Scalable by extending operation time or using larger reactors |

| Productivity | Limited by batch size and cycle time | Potentially higher for a given reactor volume |

The implementation of continuous flow technology for the synthesis of this compound can lead to a more efficient, safer, and sustainable manufacturing process.

Reactions at the Ester Moiety

The ester group is a primary site for nucleophilic acyl substitution, enabling several important transformations such as hydrolysis, transesterification, amidation, and reduction.

Hydrolysis and Saponification Mechanisms

The ester linkage in this compound can be cleaved through hydrolysis, a reaction that can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : Under acidic conditions, the reaction is reversible and typically requires heating with a dilute aqueous acid (like HCl or H₂SO₄). The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of an ethanol molecule yield 3-(methylamino)propanoic acid. Given that the starting material is a hydrochloride salt, the reaction medium is inherently acidic.

Saponification (Base-Catalyzed Hydrolysis) : This is an irreversible process where the ester is heated with a strong base, such as sodium hydroxide (B78521) (NaOH). The hydroxide ion directly attacks the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide ion (⁻OCH₂CH₃). The ethoxide ion, being a strong base, then deprotonates the newly formed carboxylic acid, resulting in the formation of a carboxylate salt (e.g., sodium 3-(methylamino)propanoate) and ethanol. The carboxylic acid can be regenerated by adding a strong acid to the reaction mixture after the initial reaction is complete. This method is often preferred due to its irreversibility and generally higher yields.

Transesterification Processes

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from another alcohol. This reaction can be catalyzed by either an acid or a base. To ensure the reaction proceeds to completion, the alcohol reactant is typically used in large excess.

Under acidic conditions, the mechanism is similar to acid-catalyzed hydrolysis, but with an alcohol molecule acting as the nucleophile instead of water. In base-catalyzed transesterification, an alkoxide ion (e.g., methoxide, CH₃O⁻) serves as the nucleophile.

| Reactant Alcohol | Catalyst | Product Ester |

|---|---|---|

| Methanol | H⁺ or CH₃O⁻ | Methyl 3-(methylamino)propanoate |

| Propan-1-ol | H⁺ or CH₃CH₂CH₂O⁻ | Propyl 3-(methylamino)propanoate |

| Benzyl alcohol | H⁺ or C₆H₅CH₂O⁻ | Benzyl 3-(methylamino)propanoate |

Amidation and Transamidation Reactions

The ester group of Ethyl 3-(methylamino)propanoate can react with primary or secondary amines to form amides. This reaction, often called aminolysis, typically requires heating the ester with the amine. The reaction involves the nucleophilic attack of the amine on the ester carbonyl carbon, followed by the elimination of ethanol.

Since the starting material contains a hydrochloride salt, the secondary amine is protonated. For the amidation reaction to occur at the ester moiety using an external amine, a base (like triethylamine (B128534) or potassium carbonate) is often required to neutralize the HCl, thus freeing the secondary amine on the substrate molecule, although this amine is generally less reactive as a nucleophile than the primary or secondary amine being added for the amidation. The primary purpose of the added base is to facilitate the reaction of the external amine with the ester. libretexts.org

| Reactant Amine | Product Amide |

|---|---|

| Ammonia (NH₃) | 3-(Methylamino)propanamide |

| Aniline (C₆H₅NH₂) | N-Phenyl-3-(methylamino)propanamide |

| Dimethylamine ((CH₃)₂NH) | N,N-Dimethyl-3-(methylamino)propanamide |

Reduction Reactions of the Carbonyl Group

The ester functionality can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as weaker agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. Lithium aluminum hydride (LiAlH₄) is the most common reagent used for this purpose.

The reaction involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the carbonyl carbon. This is followed by the elimination of the ethoxide group and a second hydride attack on the resulting aldehyde intermediate. The final product, after an aqueous workup, is 3-(methylamino)propan-1-ol.

Reactions Involving the Secondary Amine Functionality

The secondary amine group in this compound is a nucleophilic center, but its reactivity is masked by the presence of the hydrochloride salt, which protonates the nitrogen atom. To engage this site in reactions, a base must be added to deprotonate the ammonium (B1175870) ion and liberate the lone pair of electrons on the nitrogen.

Alkylation and Acylation Reactions

Once deprotonated, the secondary amine can act as a nucleophile in alkylation and acylation reactions. rug.nl

N-Alkylation : This reaction involves the treatment of the free amine form of the compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl bromide), in an Sₙ2 reaction. The nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a new carbon-nitrogen bond. This results in the formation of a tertiary amine. Traditional methods often utilize alkyl halides for this transformation. rug.nl

N-Acylation : The secondary amine can react with acylating agents like acyl chlorides or acid anhydrides to form an N,N-disubstituted amide. chemguide.co.uk The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen's lone pair attacks the electrophilic carbonyl carbon of the acylating agent. libretexts.org In the case of an acyl chloride, the chloride ion is subsequently eliminated. chemguide.co.uk An external base, such as pyridine (B92270) or triethylamine, is typically required to neutralize the HCl generated during the reaction. chemguide.co.uk

| Reaction Type | Reactant | Product |

|---|---|---|

| N-Alkylation | Methyl iodide (CH₃I) | Ethyl 3-(dimethylamino)propanoate |

| N-Alkylation | Benzyl bromide (C₆H₅CH₂Br) | Ethyl 3-(benzyl(methyl)amino)propanoate |

| N-Acylation | Acetyl chloride (CH₃COCl) | Ethyl 3-(N-methylacetamido)propanoate |

| N-Acylation | Benzoyl chloride (C₆H₅COCl) | Ethyl 3-(N-methylbenzamido)propanoate |

Cyclization Reactions Leading to Heterocyclic Systems

The bifunctional nature of ethyl 3-(methylamino)propanoate allows it to serve as a precursor for the synthesis of various heterocyclic systems through intramolecular cyclization. While direct studies on the cyclization of this specific hydrochloride salt are not extensively detailed in the available literature, the reactivity of the broader class of β-amino esters provides a strong indication of its potential pathways.

One of the most significant cyclization reactions for β-amino esters is the formation of β-lactams (azetidin-2-ones), which are core structural components of many important antibiotics. nih.gov The general strategy involves the activation of the carboxylic acid moiety (or ester) and subsequent intramolecular nucleophilic attack by the amine. For instance, intramolecular ester enolate-imine cyclization is a known method for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. nih.gov This process typically involves the formation of an enolate from the ester, which then attacks an imine functionality within the same molecule to form the ring structure.

Furthermore, radical cyclization presents another avenue to heterocyclic systems. Studies on β-amino and β-ammonio radicals have demonstrated their utility in creating 1-azabicyclo frameworks, highlighting the versatility of amino esters in constructing complex ring systems under radical conditions. nih.gov The specific conditions for these transformations, such as the choice of base, solvent, and temperature, are critical in directing the reaction towards the desired heterocyclic product.

| Heterocyclic System | General Method | Key Transformation |

| β-Lactam (Azetidin-2-one) | Intramolecular amidation | Nucleophilic attack of the amine onto the activated ester carbonyl. |

| Cyclic β-Amino Acid Derivatives | Enolate-Imine Cyclization | Intramolecular attack of an ester enolate onto an imine. nih.gov |

| 1-Azabicyclo[x.y.z]alkanes | Radical Cyclization | Intramolecular cyclization of β-amino or β-ammonio radicals. nih.gov |

Salt Formation and Dissociation Dynamics

Ethyl 3-(methylamino)propanoate is commonly supplied as a hydrochloride salt, which enhances its stability and water solubility. The salt is formed by the protonation of the secondary amine group by hydrochloric acid. This acid-base equilibrium is fundamental to the compound's behavior in different chemical environments.

The dissociation of the hydrochloride salt is a pH-dependent process. In acidic to neutral aqueous solutions, the amine group exists predominantly in its protonated, ammonium form (R₂NH₂⁺). As the pH of the solution increases (becomes more basic), the ammonium ion is deprotonated, liberating the free secondary amine (R₂NH).

R₂NH₂⁺Cl⁻ ⇌ R₂NH + H⁺ + Cl⁻

This dynamic is crucial for its reactivity. Many reactions, particularly those where the amine acts as a nucleophile (such as acylation or cyclization), require the free base form. Therefore, the reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrochloride and free the amine. The pH-responsive nature is a key characteristic of the broader class of poly(β-amino esters) (PBAEs), which are known for their applications in drug delivery. rsc.orgresolvemass.ca In acidic environments, the protonated amines render the polymers cationic and hydrophilic, while at physiological or basic pH, they become neutral and more hydrophobic. rsc.orgresolvemass.ca This pH-sensitivity governs their interaction with biological membranes and their degradation via hydrolysis of the ester bonds. resolvemass.cafrontiersin.org

Derivatization Strategies and Analogue Synthesis

The functional groups of this compound offer multiple sites for modification, enabling the synthesis of a wide array of derivatives and analogues.

Derivatization of the Amine Group: The secondary amine, once deprotonated, is nucleophilic and can react with various electrophiles.

Acylation: Reaction with acyl chlorides or anhydrides yields amides. This is a common strategy for building more complex molecules. nih.gov

Alkylation: Introduction of additional alkyl groups can be achieved through reactions with alkyl halides.

Derivatization for Analysis: For analytical purposes, such as gas chromatography/mass spectrometry (GC/MS), the amine can be derivatized to increase volatility. A common reagent for this is ethyl chloroformate. nih.gov

Derivatization of the Ester Group: The ethyl ester can be transformed into other functional groups.

Amide Formation: Treatment with ammonia, primary, or secondary amines can convert the ester into a primary, secondary, or tertiary amide, respectively. masterorganicchemistry.comgoogle.com This reaction, known as aminolysis, typically requires heat.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can exchange the ethyl group for another alkyl group, yielding different esters. cambridge.org

Hydrolysis: Saponification with a base (e.g., NaOH) followed by acidification will hydrolyze the ester to the corresponding carboxylic acid, 3-(methylamino)propanoic acid.

Analogue Synthesis: The fundamental structure of ethyl 3-(methylamino)propanoate serves as a template for synthesizing related molecules. For example, analogues with different substituents on the nitrogen or variations in the ester group can be prepared. One documented synthesis involves the reaction of 2-aminopyridine with ethyl acrylate to produce ethyl 3-(pyridin-2-ylamino)propanoate, an analogue where the methyl group is replaced by a pyridine ring. google.com Similarly, related compounds like ethyl 3-(3-aminophenyl)propanoate (B2654546) have been synthesized through distinct multi-step routes. nih.gov

| Starting Material | Reagent(s) | Product Type |

| Ethyl 3-(methylamino)propanoate | Acyl Chloride / Pyridine | N-Acyl Derivative nih.gov |

| Ethyl 3-(methylamino)propanoate | Amine (e.g., R'₂NH), Heat | N-Methyl-β-alanine Amide masterorganicchemistry.com |

| Methyl Acrylate | Methylamine | Methyl 3-(methylamino)propanoate chemicalbook.com |

| 2-Aminopyridine | Ethyl Acrylate, Trifluoromethanesulfonic acid | Ethyl 3-(pyridin-2-ylamino)propanoate google.com |

Mechanistic Investigations of Key Transformations

While specific mechanistic studies focused solely on this compound are limited, the mechanisms for the key transformations it undergoes are well-established in organic chemistry.

Mechanism of Amide Formation from Ester (Aminolysis): The conversion of the ester to an amide is a classic nucleophilic acyl substitution reaction.

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate with a negatively charged oxygen and a positively charged nitrogen. masterorganicchemistry.com

Proton Transfer: A proton is typically transferred from the nitrogen to the oxygen of the original ethoxy group, making it a better leaving group (ethanol).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide group (or ethanol after proton transfer).

Deprotonation: A final deprotonation step yields the neutral amide product.

Mechanism of Intramolecular Cyclization (e.g., Dieckmann-type Condensation): Although the target molecule itself cannot undergo a Dieckmann condensation (which requires a diester), this mechanism is fundamental to understanding intramolecular reactions of esters. If the molecule were modified to contain another ester, the mechanism would be relevant.

Enolate Formation: A strong base deprotonates the α-carbon (the carbon adjacent to the carbonyl group), forming an enolate ion. wikipedia.orglibretexts.org

Intramolecular Nucleophilic Attack: The nucleophilic enolate attacks the carbonyl carbon of the other ester group within the same molecule. wikipedia.orgpurechemistry.org This forms a cyclic intermediate.

Elimination: The intermediate collapses, expelling the alkoxide leaving group to form a cyclic β-keto ester. wikipedia.orglibretexts.org

Mechanism of pH-Responsive Degradation in Poly(β-amino esters): In polymers related to this monomer, the degradation mechanism is of significant interest. At elevated pH, the deprotonated amine can act as an internal nucleophile.

Deprotonation: The ammonium group is deprotonated by the basic environment. rsc.org

Intramolecular Attack: The resulting free amine performs an intramolecular nucleophilic attack on the nearby ester carbonyl. rsc.org

Hydrolysis/Cleavage: This attack leads to the hydrolysis and cleavage of the ester bond, breaking down the polymer chain. This process is often autocatalytic as the newly formed chain ends can participate in further degradation.

Advanced Analytical Characterization Methodologies for Ethyl 3 Methylamino Propanoate Hydrochloride

Spectroscopic Identification Protocols

Spectroscopic methods are indispensable for the elucidation of the molecular structure of Ethyl 3-(methylamino)propanoate hydrochloride. These techniques provide detailed information about the compound's atomic composition, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are utilized for the complete structural assignment of this compound. rsc.org

In ¹H NMR, the chemical shift, integration, and splitting pattern (multiplicity) of each signal correspond to the electronic environment, the number of protons, and the neighboring protons, respectively. For this compound, the spectrum is expected to show distinct signals for the ethyl group protons (a triplet and a quartet), the two methylene (B1212753) groups of the propanoate backbone (two triplets), and the N-methyl group (a singlet). askfilo.com The proton on the nitrogen, being part of a hydrochloride salt, would likely appear as a broad signal due to exchange and coupling with the nitrogen atom.

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. rsc.org A unique signal is expected for each carbon atom, including the carbonyl carbon of the ester, the two carbons of the ethyl group, the two methylene carbons of the propanoate chain, and the N-methyl carbon. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| Ethyl (CH₃) | -O-CH₂-CH₃ | ~1.2 | Triplet | ~14 |

| Ethyl (CH₂) | -O-CH₂-CH₃ | ~4.1 | Quartet | ~60 |

| Propanoate (CH₂) | -CO-CH₂-CH₂- | ~2.6 | Triplet | ~35 |

| Propanoate (CH₂) | -CH₂-CH₂-NH- | ~3.0 | Triplet | ~45 |

| Methylamino (CH₃) | -NH-CH₃ | ~2.5 | Singlet | ~36 |

| Carbonyl (C=O) | -COO- | - | - | ~172 |

Mass Spectrometry (MS) Techniques for Molecular Integrity

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and confirm the elemental composition of a compound. jmchemsci.com For this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be applied to the free base form to assess its molecular integrity. nih.gov

In a typical electron ionization (EI) mass spectrum, the molecule undergoes fragmentation, producing a unique pattern of ions. The molecular ion peak (M⁺) would correspond to the mass of the free base, Ethyl 3-(methylamino)propanoate (C₆H₁₃NO₂, molecular weight: 131.17 g/mol ). nih.gov Key fragmentation pathways would include the loss of the ethoxy group (-OCH₂CH₃) and alpha-cleavage adjacent to the nitrogen atom, leading to characteristic fragment ions. rsc.orgnih.gov The analysis of these fragments helps to piece together the molecular structure, confirming the identity of the compound.

Table 2: Expected Mass Spectrometry Fragments for Ethyl 3-(methylamino)propanoate

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula |

|---|---|---|

| 131 | [M]⁺ (Molecular Ion) | [C₆H₁₃NO₂]⁺ |

| 102 | [M - C₂H₅]⁺ (Loss of ethyl group) | [C₄H₈NO₂]⁺ |

| 86 | [M - OCH₂CH₃]⁺ (Loss of ethoxy group) | [C₅H₁₂N]⁺ |

| 74 | [CH₂=N⁺(H)CH₃] + [CH₂=C(OH)OCH₂CH₃] rearrangement | - |

| 44 | [CH₂=N⁺HCH₃] (Alpha-cleavage) | [C₂H₆N]⁺ |

Data derived from typical fragmentation patterns of similar amino esters. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. uh.edu The IR spectrum of this compound would display characteristic absorption bands corresponding to its ester and secondary ammonium (B1175870) salt functionalities. researchgate.net

Key absorptions would include a strong C=O stretching vibration for the ester group, typically found in the range of 1735-1750 cm⁻¹. docbrown.info The C-O stretching vibrations of the ester would also be prominent. nist.gov Due to the hydrochloride salt, the N-H bond of the secondary amine becomes an N⁺-H bond of a secondary ammonium ion, which exhibits broad stretching absorptions in the 2700-3000 cm⁻¹ region. Additionally, C-H stretching and bending vibrations from the alkyl portions of the molecule would be observed. libretexts.org

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ammonium (N⁺-H) | Stretch | 2700-3000 | Strong, Broad |

| Alkyl (C-H) | Stretch | 2850-2980 | Medium-Strong |

| Ester (C=O) | Stretch | 1735-1750 | Strong |

| Ammonium (N⁺-H) | Bend | 1500-1600 | Medium |

| Alkyl (C-H) | Bend | 1370-1470 | Medium |

| Ester (C-O) | Stretch | 1180-1250 | Strong |

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. mdpi.com This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and the packing of molecules within the crystal lattice. researchgate.net

For this compound, an X-ray crystallographic analysis would confirm the connectivity established by NMR and MS, and would also detail intermolecular interactions, such as hydrogen bonding between the ammonium group and the chloride anion. mdpi.com While specific crystal structure data for this exact compound is not widely published, the methodology remains the gold standard for solid-state structural elucidation. The process involves growing a suitable single crystal, mounting it on a diffractometer, and analyzing the diffraction pattern of X-rays passing through the crystal. researchgate.net

Table 4: Parameters Determined by Single-Crystal X-ray Crystallography

| Parameter | Description |

|---|---|

| Crystal System | The symmetry class of the crystal (e.g., monoclinic, triclinic). researchgate.net |

| Space Group | Describes the symmetry of the unit cell. researchgate.net |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). researchgate.net |

| Atomic Coordinates | The x, y, z position of each atom in the unit cell. |

| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms. |

| Intermolecular Interactions | Identification of hydrogen bonds and other non-covalent interactions. |

Chromatographic Separation Techniques

Chromatographic methods are essential for separating the target compound from impurities and for quantitative analysis. High-Performance Liquid Chromatography is the most common technique for this purpose in pharmaceutical and chemical analysis. semanticscholar.org

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity and quantifying the amount of this compound. nih.gov A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose, as it is well-suited for the analysis of polar organic compounds. ijnrd.org

Method development involves the systematic optimization of several parameters to achieve a good separation with sharp, symmetrical peaks. nih.gov Key steps include selecting an appropriate stationary phase (column), mobile phase, and detector.

Stationary Phase: A C8 or C18 column is commonly used in RP-HPLC, providing a non-polar surface for the separation. nih.gov

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net The buffer controls the pH, which is critical for ensuring the consistent ionization state of the amine.

Detector: As the compound lacks a strong chromophore, UV detection at a low wavelength (e.g., 200-220 nm) would be appropriate.

Optimization: Parameters such as flow rate, column temperature, and the gradient or isocratic composition of the mobile phase are adjusted to achieve the desired resolution and analysis time. researchgate.net

Table 5: Exemplary HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatography System |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 20 mM Potassium Phosphate Buffer (pH 3.0) B: Acetonitrile |

| Elution Mode | Isocratic: 70% A / 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Methodologies

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. For amine-containing compounds like Ethyl 3-(methylamino)propanoate, direct analysis can sometimes be challenging due to their polarity, which can lead to poor peak shape and tailing on common GC columns. patsnap.com The hydrochloride salt form is non-volatile and requires conversion back to the free base form or derivatization before GC analysis.

A typical approach involves a sample preparation step where the hydrochloride salt is neutralized with a base to liberate the free amine, which is then extracted into an organic solvent for injection. Another strategy is derivatization, where the amine is reacted with a reagent (e.g., trifluoroacetic anhydride) to form a less polar and more volatile derivative, improving chromatographic performance. patsnap.com

GC is often coupled with a mass spectrometer (MS) for definitive identification. The mass spectrometer fragments the molecule in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint. The NIST Mass Spectrometry Data Center provides reference spectra for Ethyl 3-(methylamino)propanoate, showing a top peak at an m/z (mass-to-charge ratio) of 44. nih.gov

Detailed findings from a typical GC-MS analysis are presented below.

| Parameter | Condition | Rationale |

|---|---|---|

| GC System | Agilent 6890N or similar | Standard, reliable instrumentation for routine analysis. derpharmachemica.com |

| Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar column suitable for general-purpose analysis of a wide range of organic compounds. |

| Inlet Temperature | 250°C | Ensures rapid and complete volatilization of the analyte. chromatographyonline.com |

| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |

| Oven Program | Initial 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min) | A temperature ramp allows for the separation of compounds with different boiling points. |

| Detector | Mass Spectrometer (MS) | Provides structural information for peak identification. jmchemsci.com |

| MS Source Temp | 230°C | Standard temperature for electron ionization. |

| MS Quad Temp | 150°C | Standard temperature for the quadrupole mass analyzer. |

| Key Mass Fragments (m/z) | 44, 42, 58, 88, 131 | Characteristic fragments used for identification based on reference spectra. nih.gov |

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound is a chiral compound, meaning it can exist as non-superimposable mirror images (enantiomers), assessing its enantiomeric purity is critical, particularly in pharmaceutical applications. chromatographyonline.com Often, only one enantiomer (the eutomer) possesses the desired pharmacological activity, while the other (the distomer) may be inactive or cause unwanted side effects. wikipedia.org

Chiral chromatography is the most common technique for separating enantiomers. gcms.cz This can be accomplished using either gas chromatography with a chiral stationary phase (CSP) or, more commonly, high-performance liquid chromatography (HPLC) with a chiral column. The CSP contains a chiral selector that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus be separated. gcms.cz

For compounds like Ethyl 3-(methylamino)propanoate, derivatization with a chiral reagent such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) can be employed. This reaction creates diastereomers, which can then be separated on a standard achiral column. nih.govresearchgate.net The goal is to develop a method that can accurately quantify the undesired enantiomer in the presence of a large excess of the desired one. nih.gov

Research findings for a chiral HPLC method are detailed in the table below.

| Parameter | Condition | Rationale |

|---|---|---|

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) | Standard and robust technique for enantiomeric separations. banglajol.info |

| Column | Chiralcel OD-H or similar polysaccharide-based column | Broad applicability for separating a wide range of chiral compounds. |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1 v/v/v) | Normal-phase conditions often provide excellent selectivity on polysaccharide-based CSPs. The amine additive improves peak shape for basic analytes. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for standard HPLC columns. |

| Column Temperature | 25°C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 220 nm | The ester carbonyl group provides sufficient UV absorbance for detection. |

| Resolution Factor (Rs) | > 2.0 | A resolution value greater than 1.5 indicates baseline separation, ensuring accurate quantification of each enantiomer. |

| Limit of Quantitation (LOQ) | 0.05% for the minor enantiomer | High sensitivity is required to meet regulatory requirements for enantiomeric impurities. nih.gov |

Elemental Analysis and Purity Assessment Methodologies

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements (like chlorine and oxygen) in a sample. For a pure compound like this compound (C₆H₁₄ClNO₂), the experimentally determined elemental composition must match the theoretical values calculated from its molecular formula. This analysis serves as a primary confirmation of the compound's identity and is a crucial indicator of its purity. gla.ac.uk

The most common method for determining C, H, and N is combustion analysis. A small, precisely weighed amount of the sample is combusted at high temperatures in an oxygen-rich environment. The combustion products (CO₂, H₂O, and N₂) are separated and quantified by a detector. The chlorine content can be determined by various methods, including titration or ion chromatography after combustion.

Discrepancies between the experimental and theoretical values can indicate the presence of impurities, such as residual solvents or inorganic salts. For amine hydrochlorides, it is particularly important to confirm the 1:1 molar ratio of the amine to hydrochloric acid. gla.ac.uk

| Element | Theoretical % | Experimental % (Typical) | Acceptance Criteria |

|---|---|---|---|

| Carbon (C) | 42.98% | 43.05% | ± 0.4% |

| Hydrogen (H) | 8.42% | 8.38% | ± 0.3% |

| Nitrogen (N) | 8.35% | 8.31% | ± 0.3% |

| Chlorine (Cl) | 21.15% | 21.09% | ± 0.4% |

| Oxygen (O) | 19.09% (by difference) | 19.17% (by difference) | Calculated |

Computational and Theoretical Investigations of Ethyl 3 Methylamino Propanoate Hydrochloride

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule (its geometry) and the distribution of electrons. Density Functional Theory (DFT) is a common and effective method for this purpose. For a related compound, ethyl 3-[(pyridin-2-yl)amino]propanoate, researchers have utilized the DFT/B3LYP method with a 6–311++G(d,p) basis set to optimize the molecular geometry in its ground state. nih.gov This level of theory has been shown to produce geometric parameters, such as bond lengths and angles, that are in good agreement with experimental results from X-ray analysis. nih.gov

A similar approach for Ethyl 3-(methylamino)propanoate hydrochloride would involve computational software to find the lowest energy structure. The output of these calculations provides a detailed picture of its molecular architecture.

Furthermore, these calculations elucidate the electronic structure, primarily through the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for predicting a molecule's chemical reactivity and stability. nih.gov A smaller energy gap suggests that the molecule is more likely to be reactive.

Table 1: Example Calculated Geometric Parameters (Illustrative) This table is for illustrative purposes to show typical data obtained from DFT calculations and does not represent actual calculated values for this compound.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-O | 1.35 Å |

| Bond Length | C-N | 1.47 Å |

| Bond Angle | O=C-O | 124.5° |

| Bond Angle | C-N-C | 115.0° |

| Dihedral Angle | H-N-C-C | 178.5° |

Conformational Analysis and Potential Energy Surfaces

Molecules with rotatable single bonds, like this compound, can exist in various spatial arrangements known as conformations. Conformational analysis is the study of the energy of these different conformers to identify the most stable ones. This is achieved by systematically rotating specific bonds and calculating the potential energy at each step, resulting in a potential energy surface (PES).

The PES maps the energy of a molecule as a function of its geometry, revealing the lowest-energy conformations (valleys) and the energy barriers to rotation (peaks). For example, the analysis of butane (B89635) shows how the staggered conformations are energy minima, while the eclipsed conformations are energy maxima. For this compound, key rotations would be around the C-C and C-N single bonds in the propanoate chain. Identifying the global minimum on the PES corresponds to finding the most probable conformation of the molecule in the gas phase.

Reaction Mechanism Prediction and Transition State Modeling

Computational chemistry is instrumental in predicting how chemical reactions occur. By mapping the potential energy surface between reactants and products, a reaction pathway can be determined. A crucial point on this pathway is the transition state, which is the highest energy point that must be overcome for the reaction to proceed.

Modeling this "point of no return" is computationally intensive but provides invaluable information about the reaction's feasibility and rate. Machine learning models are emerging as a way to predict transition state structures with high accuracy in a fraction of the time required by traditional quantum chemistry methods. For this compound, this could be used to model its synthesis, degradation, or metabolic pathways by identifying the transition states and calculating the activation energies for each step.

Spectroscopic Parameter Prediction and Correlation Studies

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. Theoretical calculations can generate vibrational frequencies (FT-IR, Raman), and chemical shifts (NMR), that ideally show excellent agreement with experimental spectra. nih.gov

For instance, in the study of ethyl 3-[(pyridin-2-yl)amino]propanoate, calculated vibrational spectra were compared with experimental results, and each vibrational wave number was assigned based on the potential energy distribution (PED). nih.gov This correlation between theoretical and experimental data provides strong validation for the computed molecular structure. Such a study on this compound would help in the definitive assignment of its spectral features.

Table 2: Example Predicted vs. Experimental Vibrational Frequencies (Illustrative) This table is for illustrative purposes and does not represent actual data for this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C=O) | 1735 | 1730 | Carbonyl stretch |

| ν(N-H) | 3350 | 3345 | N-H stretch |

| δ(CH₂) | 1455 | 1450 | Methylene (B1212753) scissoring |

| ν(C-O) | 1240 | 1238 | Ester C-O stretch |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior in different environments. This is particularly useful for understanding how a molecule like this compound interacts with solvents and other molecules.

MD simulations can reveal the nature of intermolecular forces, such as hydrogen bonds and van der Waals interactions, which govern solubility and physical stability. By simulating the molecule in a box of solvent molecules (e.g., water), one can study how the solvent arranges itself around the solute and how it influences the solute's conformation and dynamics. The radial distribution function (RDF) is a key metric derived from MD simulations that describes the probability of finding a particle at a certain distance from another particle, offering insight into the local solvent structure.

Structure-Reactivity Relationship Predictions via Computational Models

Computational models can establish relationships between a molecule's structure and its chemical reactivity. This is often achieved by calculating a series of "reactivity descriptors" derived from the electronic structure.

Key descriptors include:

HOMO and LUMO energies: The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.

Ionization Potential (I): The energy required to remove an electron (related to HOMO energy).

Electron Affinity (A): The energy released when an electron is added (related to LUMO energy).

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2.

Electronegativity (χ): The power of an atom to attract electrons, calculated as (I+A)/2.

By calculating these parameters for this compound, one can predict its behavior in chemical reactions, such as its susceptibility to nucleophilic or electrophilic attack, and compare its reactivity to that of similar compounds.

Strategic Utility As a Key Synthetic Intermediate in Non Biological Applications

Role in the Synthesis of Specialty Chemicals

Ethyl 3-(methylamino)propanoate hydrochloride is a significant precursor in the synthesis of various specialty chemicals, particularly pharmaceutical intermediates. The presence of both a nucleophilic secondary amine and an electrophilic ester functionality allows for its incorporation into more complex molecular architectures. For instance, analogous structures are utilized in the synthesis of active pharmaceutical ingredients (APIs). The synthesis of drugs like duloxetine (B1670986) and dabigatran (B194492) etexilate involves intermediates with similar structural motifs, highlighting the potential of this compound as a building block for a range of therapeutic agents. google.comgoogle.comgoogleapis.compharmanoble.comgoogle.com

The reactivity of the methylamino group allows for N-alkylation, acylation, and other modifications, while the ethyl propanoate moiety can undergo hydrolysis, amidation, or reduction to introduce further diversity. This dual reactivity is instrumental in constructing the complex backbones of many specialty chemicals.

Table 1: Key Reactions in the Synthesis of Specialty Chemicals

| Reaction Type | Reagent | Functional Group Involved | Potential Product Class |

| N-Acylation | Acyl chloride, Anhydride | Methylamino | Amides |

| N-Alkylation | Alkyl halide | Methylamino | Tertiary amines |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | Methylamino | Substituted amines |

| Amidation | Amine | Ethyl propanoate | Amides |

| Hydrolysis | Acid or Base | Ethyl propanoate | Carboxylic acid |

Precursor to Advanced Materials and Polymer Monomers

The structure of this compound makes it a promising candidate as a monomer for the synthesis of advanced materials and polymers. The amine and ester functional groups are capable of participating in polymerization reactions. For example, under appropriate conditions, it can undergo self-condensation or be co-polymerized with other monomers to form polyamides, polyesters, or poly(amide-ester)s. These polymers can be tailored for specific properties and applications in various fields, including biomaterials. justia.com

While specific patents detailing the use of this compound as a direct monomer are not prevalent, the fundamental principles of polymer chemistry support its potential in this area. The ability to introduce a secondary amine and an ester group into a polymer chain can impart desirable characteristics such as hydrophilicity, biodegradability, and sites for further functionalization.

Utilization in Agrochemistry and Industrial Processes

In the field of agrochemistry, compounds with structures related to this compound have been investigated for their potential as fungicides and plant growth regulators. googleapis.com The N-substituted β-alanine scaffold is a recurring motif in various biologically active molecules. Although direct application of this compound in commercial agrochemicals is not widely documented, its role as a synthetic intermediate for creating libraries of potential agrochemical candidates is significant.

In industrial processes, derivatives of β-amino esters can find application as corrosion inhibitors and components in various formulations. The amine functionality can interact with metal surfaces to form a protective layer, thus preventing corrosion. While specific large-scale industrial uses of this compound are not extensively detailed in publicly available literature, its chemical properties suggest potential utility in these areas.

Design and Construction of Novel Chemical Scaffolds

The development of novel chemical scaffolds is a cornerstone of modern drug discovery and materials science. This compound serves as a versatile building block for the creation of diverse molecular frameworks. Its relatively simple structure can be readily modified to generate libraries of compounds for high-throughput screening. mdpi.com

The ability to perform reactions at either the amine or the ester group allows for a combinatorial approach to synthesis, leading to a wide array of derivatives. These derivatives can be used to explore new chemical space and identify molecules with desired biological or material properties. For example, it can be a starting material for the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry. mdpi.com The construction of quinoxaline-based scaffolds, for instance, has been shown to yield compounds with antiproliferative activity. nih.gov

Challenges and Future Research Directions in Ethyl 3 Methylamino Propanoate Hydrochloride Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of beta-amino esters often involves Michael addition of an amine to an acrylate (B77674). For Ethyl 3-(methylamino)propanoate, this would involve the reaction of methylamine (B109427) with ethyl acrylate. The subsequent conversion to the hydrochloride salt is a straightforward acid-base reaction. While effective, there is considerable scope for improving the sustainability and atom economy of this process.

Future research should focus on several key areas:

Catalyst Development: The uncatalyzed Michael addition can be slow and require an excess of the amine, reducing atom economy. Research into efficient and recyclable catalysts is crucial. Both homogeneous and heterogeneous catalysts could be explored. For instance, a patented process for a similar compound, ethyl 3-(pyridin-2-ylamino) propanoate, utilizes trifluoromethanesulfonic acid as a catalyst to achieve a high yield. nih.gov Exploring milder and more environmentally benign catalysts, such as organocatalysts or biocatalysts (e.g., lipases), could offer significant advantages. researchgate.net

Solvent Selection: The choice of solvent has a major impact on the environmental footprint of a chemical process. Traditional syntheses may use volatile organic compounds (VOCs). Future routes should aim to use greener solvents, such as water, supercritical fluids, or ionic liquids. The feasibility of solvent-free reaction conditions should also be thoroughly investigated.

Process Intensification: Continuous flow chemistry offers several advantages over batch processing, including improved heat and mass transfer, enhanced safety, and the potential for integration of in-line purification. Developing a continuous flow process for the synthesis of Ethyl 3-(methylamino)propanoate hydrochloride could lead to a more efficient and sustainable manufacturing process.

A comparison of different potential synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes to Ethyl 3-(methylamino)propanoate

| Route | Catalyst | Solvent | Key Advantages | Key Disadvantages | Theoretical Atom Economy (%) |

|---|---|---|---|---|---|

| Traditional Michael Addition | None (or excess amine) | Methanol/THF | Simple procedure | Low atom economy if excess amine is used, reliance on VOCs | ~70-80% |

| Catalytic Michael Addition | Trifluoromethanesulfonic Acid | Ethanol (B145695) | High yield, shorter reaction time nih.gov | Harsh catalyst, potential for corrosion | >90% |

| Biocatalytic Michael Addition | Lipase | Water/Biphasic | Mild conditions, high selectivity, green solvent | Enzyme cost and stability can be issues | >95% |

| Continuous Flow Synthesis | Heterogeneous Catalyst | Green Solvent | High throughput, improved safety, easy scale-up | Higher initial equipment cost | >95% |

Exploration of Novel Reactivity Patterns and Catalysis

The reactivity of this compound is largely dictated by the functional groups present: the ester, the secondary amine, and the hydrochloride salt. While the fundamental reactivity of these groups is well-understood, their interplay within this specific molecule could lead to novel reactivity patterns.

Future research in this area should include:

Polymer Chemistry: Beta-amino esters are known precursors to poly(beta-amino ester)s, a class of biodegradable polymers. nih.govresearchgate.net Investigating the polymerization of Ethyl 3-(methylamino)propanoate could lead to new materials with tailored properties. The hydrochloride salt form could also be used to influence the polymerization process or the properties of the resulting polymer.

Asymmetric Transformations: The carbon backbone of Ethyl 3-(methylamino)propanoate offers opportunities for asymmetric functionalization. Research into catalytic methods for introducing chirality at the alpha or beta positions could open up avenues for the synthesis of enantiomerically pure compounds.

Use as a Ligand in Catalysis: The amino ester moiety has the potential to act as a bidentate ligand for transition metals. Exploring the coordination chemistry of Ethyl 3-(methylamino)propanoate with various metal centers could lead to the development of new catalysts for a range of organic transformations.

Integration of Advanced Automation and AI in Chemical Synthesis

The synthesis of fine chemicals is being revolutionized by the integration of automation and artificial intelligence (AI). mdpi.comnih.gov These technologies can accelerate the discovery and optimization of synthetic routes.

For this compound, future research in this area could involve:

AI-Driven Retrosynthesis: AI algorithms can be used to predict novel and efficient synthetic routes. synthiaonline.com By analyzing vast databases of chemical reactions, these tools can propose pathways that a human chemist might not consider, potentially leading to more sustainable and cost-effective syntheses.

Automated Synthesis Platforms: Robotic platforms can perform chemical reactions with high precision and reproducibility. nih.gov An automated system could be developed to synthesize and purify this compound, allowing for high-throughput screening of reaction conditions to identify the optimal parameters. This would also enable chemists to operate laboratories remotely. mdpi.com

Machine Learning for Process Optimization: Machine learning algorithms can be used to build predictive models of the reaction kinetics and yield based on experimental data. These models can then be used to optimize the reaction conditions to maximize the yield and minimize the formation of byproducts.

Innovations in In Situ Analytical Monitoring Techniques for Process Control

Real-time monitoring of chemical reactions is essential for effective process control and optimization. In situ analytical techniques provide continuous data on the progress of a reaction without the need for sampling and offline analysis.

Future research should focus on the implementation of such techniques for the synthesis of this compound. Potential techniques and their applications are summarized in Table 2.

Table 2: In Situ Analytical Techniques for Monitoring the Synthesis of this compound

| Technique | Information Provided | Potential Application in Synthesis |

|---|---|---|

| FTIR Spectroscopy | Concentration of reactants, products, and intermediates | Monitoring the disappearance of the C=C bond of ethyl acrylate and the appearance of the C-N bond of the product. |

| Raman Spectroscopy | Similar to FTIR, but less sensitive to water | Useful for monitoring reactions in aqueous media. |

| NMR Spectroscopy | Detailed structural information | Can provide real-time information on the conversion and the formation of any byproducts. |

| Mass Spectrometry | Molecular weight of species in the reaction mixture | Can be used to identify and quantify the components of the reaction mixture. |

| Calorimetry | Heat flow of the reaction | Provides information on the reaction kinetics and thermodynamics, which is crucial for safety and scale-up. |

By integrating these in situ monitoring techniques with automated control systems, it would be possible to develop a "smart" synthesis process that can automatically adjust the reaction conditions to maintain optimal performance.

Investigations into Environmental Degradation Pathways (Mechanistic Focus)

Understanding the environmental fate of a chemical is a crucial aspect of green chemistry. For this compound, the primary degradation pathway in the environment is likely to be hydrolysis of the ester bond. nih.govresearchgate.net However, the presence of the amino group can influence the rate and mechanism of this process.

Future research should focus on a detailed mechanistic investigation of its degradation under various environmental conditions. Key research questions include:

pH Dependence of Hydrolysis: The rate of ester hydrolysis is known to be pH-dependent. biomaterials.org Studies should be conducted to determine the hydrolysis rate of Ethyl 3-(methylamino)propanoate across a range of pH values relevant to natural environments. The protonated amine in the hydrochloride salt may act as an intramolecular catalyst, affecting the hydrolysis rate.

Biodegradation: In addition to abiotic hydrolysis, the compound may be susceptible to biodegradation by microorganisms in soil and water. Studies to identify the microorganisms capable of degrading Ethyl 3-(methylamino)propanoate and the enzymatic pathways involved would be valuable.

Influence of the Amino Group: The methylamino group can influence the degradation process. Intramolecular catalysis of hydrolysis is a possibility. Furthermore, under certain conditions, other reactions such as intramolecular aminolysis leading to cyclization could compete with hydrolysis. acs.org

Transesterification: In the presence of other alcohols in the environment, transesterification could be a competing degradation pathway. nih.gov

A mechanistic understanding of these degradation pathways is essential for predicting the environmental persistence and potential impact of this compound.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Ethyl 3-(methylamino)propanoate hydrochloride, and how can purity be ensured?

- Methodological Answer : A common synthesis route involves treating the precursor (e.g., methyl ((2S)-3,3-dimethyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate) with hydrochloric acid in dioxane under stirred conditions at room temperature. The reaction mixture is concentrated under reduced pressure to yield the hydrochloride salt . To ensure purity, vacuum drying and characterization via (e.g., δ 9.00 ppm for the amine proton) are critical. Use spectral data to confirm the absence of unreacted starting materials or byproducts .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : in DMSO- resolves characteristic peaks, such as the methylamino group (δ 2.54 ppm) and ester methyl protons (δ 3.79 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]) and fragmentation pattern.

- HPLC : Reverse-phase chromatography with UV detection (e.g., 254 nm) quantifies purity and identifies impurities .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer : Store in a tightly sealed container under inert gas (e.g., argon) at 2–8°C. Avoid exposure to moisture, as hydrochloride salts are hygroscopic. Stability studies suggest no decomposition under these conditions for at least 12 months .

Advanced Research Questions

Q. How does the hydrochloride salt form influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The protonated amine in the hydrochloride salt enhances electrophilicity at the β-carbon of the ester group, facilitating nucleophilic attack. For example, in reactions with thiols or amines, monitor the reaction pH to prevent deprotonation, which could reduce reactivity. Kinetic studies using in situ IR or can track intermediate formation .

Q. What strategies can resolve contradictions in spectral data when synthesizing derivatives of this compound?

- Methodological Answer : Contradictions may arise from stereochemical variations or solvent effects. For example:

- Stereochemical Analysis : Use chiral HPLC or polarimetry to confirm enantiomeric purity if the compound has a stereocenter .

- Solvent Artifacts : Compare NMR spectra in deuterated solvents (e.g., DMSO- vs. CDCl) to identify solvent-induced shifts .

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

- Methodological Answer : Employ density functional theory (DFT) to calculate the energy profiles of protonated vs. deprotonated forms. Experimental validation via pH-dependent UV-Vis spectroscopy (e.g., monitoring absorbance at 220–300 nm) can correlate with computational predictions. This approach is critical for designing drug delivery systems where pH stability is paramount .

Q. What are the potential degradation pathways of this compound under oxidative stress, and how can they be mitigated?

- Methodological Answer : Oxidative degradation of the methylamino group can form N-oxides or imines. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) coupled with LC-MS identifies degradation products. Adding antioxidants (e.g., ascorbic acid) or storing under nitrogen can mitigate oxidation .

Method Development Questions

Q. How to optimize a gradient HPLC method for separating this compound from its synthetic impurities?